Tinostamustine

説明

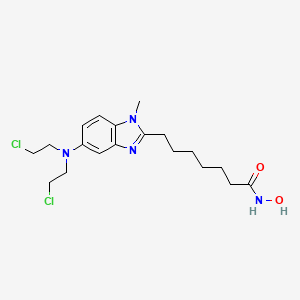

Structure

3D Structure

特性

IUPAC Name |

7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28Cl2N4O2/c1-24-17-9-8-15(25(12-10-20)13-11-21)14-16(17)22-18(24)6-4-2-3-5-7-19(26)23-27/h8-9,14,27H,2-7,10-13H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISXTRIGVCKQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236199-60-2 | |

| Record name | Tinostamustine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236199602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tinostamustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TINOSTAMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29DKI2H2NY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tinostamustine (EDO-S101): A Technical Guide to its Dual-Action Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tinostamustine (EDO-S101) is a pioneering, first-in-class therapeutic agent engineered as an alkylating deacetylase inhibitor (AK-DACi). This bifunctional molecule covalently fuses the potent DNA alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat. This unique design allows this compound to simultaneously inflict DNA damage and inhibit the cellular machinery responsible for its repair, resulting in a synergistic antitumor effect. Preclinical and clinical studies have demonstrated its potential in treating a range of hematological malignancies and solid tumors, including glioblastoma and multiple myeloma. This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: A Two-Pronged Assault on Cancer Cells

This compound's therapeutic efficacy stems from its dual mechanism of action, which targets two critical cellular processes: DNA integrity and epigenetic regulation.

DNA Alkylation and Damage

The bendamustine moiety of this compound functions as a potent alkylating agent. It forms covalent bonds with electron-rich nucleophilic groups in DNA, leading to the formation of DNA adducts. This alkylation process results in inter- and intra-strand cross-links, which physically obstruct DNA replication and transcription.[1][2] The accumulation of these DNA lesions triggers the DNA damage response (DDR), ultimately leading to cell cycle arrest and apoptosis.[3][4]

Histone Deacetylase (HDAC) Inhibition

The vorinostat component of this compound is a pan-HDAC inhibitor, targeting multiple classes of these enzymes.[1][5] HDACs are crucial for maintaining chromatin structure and regulating gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, this compound promotes a more relaxed, open chromatin structure (euchromatin).[1] This has two significant consequences:

-

Enhanced Access for Alkylation: The relaxed chromatin architecture allows for improved access of the bendamustine moiety to the DNA, potentially increasing the efficiency of DNA alkylation and damage.[6][7]

-

Impaired DNA Repair: The inhibition of HDACs also affects the expression and function of proteins involved in DNA repair pathways. By disrupting these repair mechanisms, this compound potentiates the cytotoxic effects of the DNA damage it induces.[6][8]

The following diagram illustrates the core dual mechanism of this compound.

Caption: Core dual mechanism of this compound.

Quantitative Data

The following tables summarize key quantitative data related to this compound's activity.

Table 1: IC50 Values for HDAC Inhibition

| HDAC Class | HDAC Isoform | IC50 (nM) |

| Class I | HDAC1 | 9[5] |

| HDAC2 | 9[5] | |

| HDAC3 | 25[5] | |

| HDAC8 | 107[5] | |

| Class II | HDAC6 | 6[5] |

| HDAC10 | 72[5] |

Table 2: In Vitro Cytotoxicity (IC50) in Glioblastoma Cell Lines

| Cell Line | MGMT Status | This compound IC50 (µM) | Bendamustine IC50 (µM) |

| U87MG | Negative | 4.3 - 13.4 | 5.5 - 65.3 |

| U251 | Negative | 4.3 - 13.4 | 5.5 - 65.3 |

| A172 | Negative | 4.3 - 13.4 | 5.5 - 65.3 |

| T98G | Positive | 4.3 - 13.4 | 5.5 - 65.3 |

| GSC Lines (5/7) | N/A | 4.3 - 13.4 | N/A |

| GSC Lines (2/7) | N/A | > 25 | N/A |

Data synthesized from a study by S. et al. (2018), which reported a range of IC50 values across multiple cell lines.[9]

Key Signaling Pathways and Cellular Processes Affected

This compound's dual mechanism of action converges on several critical signaling pathways that regulate cell fate.

DNA Damage Response and Cell Cycle Arrest

Upon induction of DNA damage, this compound activates the DNA Damage Response (DDR) pathway. This leads to the activation of checkpoint kinases, which in turn phosphorylate key cell cycle regulators. Studies in glioma cells have shown that this compound treatment results in cell cycle arrest, particularly at the G2/M phase.[10] This prevents cells with damaged DNA from progressing through mitosis, providing an opportunity for apoptosis to be initiated.

Caption: this compound-induced DNA Damage Response pathway.

Induction of Apoptosis

This compound induces apoptosis through multiple mechanisms. The accumulation of irreparable DNA damage is a primary trigger for the intrinsic apoptotic pathway. Furthermore, the HDAC inhibitory activity of this compound can modulate the expression of pro- and anti-apoptotic proteins, tipping the balance towards cell death. In glioma cells, this compound has been shown to induce massive oxidative stress-mediated apoptosis.[10]

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of this compound, particularly in the context of multiple myeloma. This compound has been shown to upregulate the expression of CD38 on myeloma cells.[11][12] CD38 is the target for the monoclonal antibody daratumumab, suggesting a potential synergistic effect when these agents are combined. This upregulation is associated with increased histone H3 acetylation at the CD38 gene locus.[11][12] Additionally, this compound increases the expression of MICA and MICB, ligands for the activating NK cell receptor NKG2D, further enhancing the potential for an anti-tumor immune response.[11][12]

Caption: Immunomodulatory effects of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While complete, step-by-step protocols are often proprietary, the following sections outline the methodologies for key experiments cited in the literature on this compound, based on the descriptions provided.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the concentration-dependent cytotoxic effects of this compound on cancer cell lines.

-

Methodology (MTT Assay):

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound, bendamustine, or vorinostat for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

-

Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraFit).[13]

-

Cell Cycle Analysis

-

Objective: To assess the effect of this compound on cell cycle distribution.

-

Methodology (Propidium Iodide Staining and Flow Cytometry):

-

Treat cancer cells with this compound at a specified concentration and for a defined period (e.g., 48 hours).[10]

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in ice-cold ethanol (e.g., 70%) to permeabilize the cell membrane.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[10] PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. RNase A is included to prevent staining of double-stranded RNA.

-

Analyze the stained cells using a flow cytometer. The DNA content is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

-

Chromatin Immunoprecipitation (ChIP)

-

Objective: To investigate the effect of this compound on histone acetylation at specific gene promoters (e.g., CD38).

-

Methodology:

-

Treat myeloma cell lines with this compound or a vehicle control for a specified duration (e.g., 48 hours).[11]

-

Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.

-

Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Immunoprecipitate the chromatin using an antibody specific for acetylated histone H3 (AcH3) or a control IgG antibody.[11]

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Quantify the amount of a specific DNA sequence (e.g., the CD38 promoter) in the immunoprecipitated DNA using quantitative real-time PCR (qPCR).[11] The results are typically expressed as a percentage of the input DNA.

-

Caption: General workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion

This compound represents a novel and promising strategy in cancer therapy. Its dual mechanism of action, combining DNA alkylation and HDAC inhibition, offers a synergistic approach to overcoming tumor resistance and enhancing therapeutic efficacy. The ability of this compound to modulate the tumor microenvironment and potentially synergize with immunotherapies further underscores its clinical potential. Continued research into the intricate molecular pathways affected by this first-in-class agent will be crucial for optimizing its clinical application and identifying patient populations most likely to benefit from this innovative treatment.

References

- 1. Facebook [cancer.gov]

- 2. This compound | C19H28Cl2N4O2 | CID 46836227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The first-in-class alkylating HDAC inhibitor EDO-S101 is highly synergistic with proteasome inhibition against multiple myeloma through activation of multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Purdue Pharma L.P. Announces Successful Completion Of First-In-Human Study For Oncology Therapy Candidate this compound [myelomabeacon.org]

- 7. Safety and Efficacy of this compound in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EDO-S101: First alkylating HDAC inhibitor works in synergy with proteasome inhibitors for MM [multiplemyelomahub.com]

- 9. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

EDO-S101: A Preclinical Overview of a First-in-Class Alkylating HDAC Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

EDO-S101 (also known as tinostamustine) is a novel, first-in-class therapeutic agent that uniquely combines the functionalities of an alkylating agent and a histone deacetylase (HDAC) inhibitor within a single molecule.[1] This bifunctional design is intended to create a synergistic antitumor effect by simultaneously inducing DNA damage and inhibiting the cellular mechanisms responsible for its repair.[1][2] Preclinical studies have demonstrated promising activity in a range of hematological malignancies and solid tumors, including multiple myeloma (MM), leukemia, B-cell lymphomas, and glioblastoma.[1][3][4] This technical guide provides a comprehensive overview of the preclinical data for EDO-S101, focusing on its mechanism of action, in vitro and in vivo efficacy, and synergistic potential with other anti-cancer agents.

Core Mechanism of Action

EDO-S101 is a fusion molecule derived from bendamustine, an alkylating agent, and vorinostat, a pan-HDAC inhibitor.[1][5] Its dual mechanism of action is central to its potent anti-cancer effects.

1. DNA Alkylation: The bendamustine component of EDO-S101 acts as an alkylating agent, leading to the formation of covalent bonds with DNA. This results in DNA crosslinking and the induction of double-strand breaks (DSBs), which are highly cytotoxic to cancer cells.[2][6]

2. HDAC Inhibition: The vorinostat moiety inhibits the activity of multiple HDAC enzymes, particularly class I and II HDACs.[7] This inhibition leads to the hyperacetylation of histone and non-histone proteins.[8] Histone hyperacetylation results in a more relaxed chromatin structure, which is thought to enhance the accessibility of DNA to the alkylating effects of the molecule.[6] Furthermore, the acetylation of non-histone proteins, such as α-tubulin, can disrupt crucial cellular processes like protein transport and DNA repair.[1][8]

This combined action of DNA damage and repair inhibition is believed to be the primary driver of EDO-S101's potent and synergistic anti-tumor activity.[8]

Figure 1: Simplified signaling pathway of EDO-S101's dual mechanism of action.

In Vitro Efficacy

EDO-S101 has demonstrated potent cytotoxic activity across a variety of cancer cell lines.

| Cell Line Type | Cell Line Name | IC50 (µM) | Reference |

| Multiple Myeloma | RPMI-8226 | Not explicitly stated, but showed superior cytotoxicity to bendamustine and vorinostat alone or in combination. | [6] |

| Multiple Myeloma | 8 cell lines | 5-13 | [7] |

| Multiple Myeloma | MM1S | 1.6-4.8 | [8] |

| T-cell Lymphoma | Various | 0.33-0.68 | [5] |

| Glioblastoma | U-87 MG | ~5-10 | [2] |

| Glioblastoma | U-138 MG | ~5-10 | [2] |

HDAC Inhibitory Activity:

EDO-S101 is a potent inhibitor of several HDAC enzymes.

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC1 | 9 | [7] |

| HDAC2 | 9 | [7] |

| HDAC3 | 25 | [7] |

| HDAC6 | 6 | [7] |

| HDAC8 | 107 | [7] |

| HDAC10 | 72 | [7] |

In Vivo Efficacy

Preclinical in vivo studies have corroborated the promising in vitro findings, demonstrating significant anti-tumor activity in various murine models.

| Cancer Model | Animal Model | Key Findings | Reference |

| Multiple Myeloma | CB17-SCID murine plasmacytoma model | Significant survival improvement. | [8][9] |

| Multiple Myeloma | de novo Vk*MYC mice | Significant survival improvement. | [8][9] |

| Multiple Myeloma | Multidrug resistant Vk12653 murine model | Showed single-agent activity. | [8][9] |

| Glioblastoma | U251, U87MG, T98G xenografts | Significantly increased time to progression compared to temozolomide, irrespective of MGMT status. | [3] |

| Glioblastoma | Orthotopic U251 model | Higher overall survival compared to temozolomide and radiation therapy alone. | [3] |

Synergy with Other Agents

A key aspect of EDO-S101's preclinical profile is its strong synergistic activity when combined with other anti-cancer drugs, particularly proteasome inhibitors.

Synergy with Proteasome Inhibitors (e.g., Bortezomib):

The combination of EDO-S101 with proteasome inhibitors like bortezomib has been shown to be highly synergistic in multiple myeloma.[6] This synergy is thought to arise from multiple mechanisms:

-

Increased Proteotoxic Stress: HDAC inhibition can interfere with the transport of polyubiquitinated proteins, leading to their accumulation and exacerbating the proteotoxic stress induced by proteasome inhibitors.[1][6]

-

Enhanced Cell Cycle Arrest: The combination leads to a more pronounced S-phase arrest compared to either agent alone.[6]

-

Downregulation of c-MYC: EDO-S101, particularly in combination with bortezomib, leads to a significant reduction in the expression of the oncoprotein c-MYC.[6]

Figure 2: Logical relationship of the synergistic effects of EDO-S101 and proteasome inhibitors.

Synergy with Immunotherapy (e.g., Daratumumab):

Recent studies have explored the combination of EDO-S101 with the anti-CD38 monoclonal antibody daratumumab. EDO-S101 has been shown to increase the expression of CD38 on myeloma cells, potentially enhancing the efficacy of daratumumab.[10][11] Additionally, it increases the expression of NKG2D ligands (MICA and MICB), which may enhance natural killer (NK) cell-mediated cytotoxicity.[10][11] In vivo data confirmed that pretreatment with this compound followed by daratumumab administration significantly delayed tumor growth and improved survival in mice compared to individual treatments.[10][11]

Experimental Protocols

A summary of the key experimental methodologies employed in the preclinical evaluation of EDO-S101 is provided below.

Cell Viability Assays:

-

Method: The cytotoxicity of EDO-S101 was typically assessed using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.

-

Protocol: Cancer cell lines were seeded in 96-well plates and treated with varying concentrations of EDO-S101 for a specified duration (e.g., 48 hours).[2] Following treatment, MTT reagent was added, and the resulting formazan crystals were dissolved in a solvent (e.g., DMSO).[7] The absorbance was then measured using a microplate reader to determine the percentage of viable cells relative to untreated controls.

Western Blotting:

-

Purpose: To assess the effect of EDO-S101 on protein expression and acetylation levels.

-

Protocol: Cells were treated with EDO-S101, and whole-cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for target proteins (e.g., acetylated α-tubulin, acetylated histones, γH2AX, c-MYC).[6][8] Following incubation with secondary antibodies, the protein bands were visualized using chemiluminescence.

In Vivo Tumor Models:

-

Xenograft Models: Human cancer cell lines (e.g., MM1S, U251) were subcutaneously or orthotopically implanted into immunodeficient mice (e.g., CB17-SCID).[3][9]

-

Treatment: Once tumors reached a palpable size, mice were randomized to receive vehicle control or EDO-S101 at a specified dose and schedule (e.g., 60 mg/kg).[9]

-

Endpoints: Tumor volume was measured regularly, and overall survival was monitored.[3][9]

References

- 1. EDO-S101: First alkylating HDAC inhibitor works in synergy with proteasome inhibitors for MM [multiplemyelomahub.com]

- 2. mdpi.com [mdpi.com]

- 3. ascopubs.org [ascopubs.org]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. The first-in-class alkylating HDAC inhibitor EDO-S101 is highly synergistic with proteasome inhibition against multiple myeloma through activation of multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Preclinical anti-myeloma activity of EDO-S101, a new bendamustine-derived molecule with added HDACi activity, through potent DNA damage induction and impairment of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical anti-myeloma activity of EDO-S101, a new bendamustine-derived molecule with added HDACi activity, through potent DNA damage induction and impairment of DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Tinostamustine: A Technical Guide to a Dual-Function Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinostamustine (formerly known as EDO-S101) is a first-in-class anticancer agent engineered to possess a dual mechanism of action: histone deacetylase (HDAC) inhibition and DNA alkylation.[1][2] This innovative approach combines the functionalities of two established anticancer drug classes into a single molecule. This compound is a fusion molecule composed of the alkylating agent bendamustine and the pan-HDAC inhibitor vorinostat.[1][3] The rationale behind this design is to leverage the chromatin-relaxing effects of HDAC inhibition to enhance the access of the alkylating moiety to DNA, thereby inducing robust DNA damage and counteracting repair mechanisms.[3][4] This technical guide provides an in-depth overview of this compound's core functions, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action

This compound exerts its anticancer effects through a synergistic interplay of two distinct but complementary mechanisms:

-

HDAC Inhibition: The vorinostat component of this compound is a potent pan-HDAC inhibitor, targeting multiple HDAC enzymes that are often overexpressed in cancer cells.[1][5] HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that can restrict the access of transcription factors and DNA-damaging agents. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open and transcriptionally active chromatin state.[1] This "relaxed" chromatin is more susceptible to the DNA-damaging effects of the alkylating component of the molecule.

-

DNA Alkylation: The bendamustine moiety of this compound is a bifunctional alkylating agent that covalently binds to DNA, forming interstrand and intrastrand cross-links.[1] This process disrupts DNA replication and transcription, ultimately leading to the induction of DNA double-strand breaks (DSBs). The enhanced accessibility of DNA due to HDAC inhibition potentiates the alkylating activity of the bendamustine component, leading to a greater extent of DNA damage than could be achieved by the alkylating agent alone.[2]

This dual functionality is designed to create a powerful antitumor effect by not only inducing significant DNA damage but also impairing the cell's ability to repair this damage, pushing cancer cells towards apoptosis.

Preclinical and Clinical Data Overview

This compound has demonstrated significant antitumor activity in a wide range of preclinical models, including hematological malignancies and solid tumors.[6][7][8] Clinical trials have further evaluated its safety and efficacy in patients with advanced cancers.

In Vitro Activity

This compound has shown potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for HDAC inhibition and cell viability are summarized below.

| Cell Line / Enzyme | Assay Type | IC50 Value | Reference |

| HDAC1 | HDAC Inhibition Assay | 9 nM | [5] |

| HDAC2 | HDAC Inhibition Assay | 9 nM | [5] |

| HDAC3 | HDAC Inhibition Assay | 25 nM | [5] |

| HDAC6 | HDAC Inhibition Assay | 6 nM | [5] |

| HDAC8 | HDAC Inhibition Assay | 107 nM | [5] |

| HDAC10 | HDAC Inhibition Assay | 72 nM | [5] |

| Myeloma Cell Lines | Cell Viability Assay | 5-13 µM | [5] |

| HL60 | Cell Viability Assay | 1.6-4.8 µM (range) | |

| Daudi | Cell Viability Assay | 1.6-4.8 µM (range) | |

| U-87 MG (Glioma) | Cell Viability Assay | ~7 µM (approx.) | [2] |

| U-138 MG (Glioma) | Cell Viability Assay | ~6 µM (approx.) | [2] |

Clinical Trial Data

Clinical trials have investigated this compound in patients with advanced solid tumors and relapsed/refractory hematological malignancies.

| Trial Identifier | Phase | Patient Population | Key Findings | Reference |

| NCT03345485 | Phase I/II | Advanced Solid Tumors | Modest signals of efficacy with 2 partial responses (PRs) observed. The clinical benefit rate was 44.4%. The recommended Phase II dose (RP2D) was established at 80 mg/m² administered intravenously on Day 1 and 15 of a 4-week cycle.[9][10] | [9][10] |

| NCT02576496 | Phase I/II | Relapsed/Refractory Hematological Malignancies | The maximum tolerated dose (MTD) was determined to be 100 mg/m². In heavily pre-treated Hodgkin Lymphoma patients, the overall response rate was 37% (2 complete responses, 5 partial responses). |

Key Signaling Pathways and Experimental Workflows

The dual mechanism of this compound impacts several critical cellular signaling pathways, leading to cancer cell death. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating the drug's effects.

Caption: Dual mechanism of this compound action.

Caption: this compound-induced Unfolded Protein Response.

Caption: this compound's effect on c-MYC signaling.

Caption: Workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

HDAC Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the HDAC inhibitory activity of this compound.

Materials:

-

HDAC Activity Assay Kit (e.g., from Abcam or similar) containing:

-

HDAC Substrate (Boc-Lys(Ac)-pNA)

-

10X HDAC Assay Buffer

-

Lysine Developer

-

HDAC Inhibitor (e.g., Trichostatin A) as a positive control

-

HeLa Nuclear Extract (or other source of HDACs)

-

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 400-405 nm

-

This compound and other test compounds

Procedure:

-

Sample Preparation: Prepare serial dilutions of this compound and control compounds in ddH₂O.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

85 µL of diluted test compound or control.

-

For a positive control, use 10 µL of HeLa nuclear extract diluted with 75 µL of ddH₂O.

-

For a negative control, use a known HDAC inhibitor like Trichostatin A.

-

-

Add 10 µL of 10X HDAC Assay Buffer to each well.

-

Initiate the reaction by adding 5 µL of HDAC Substrate to each well and mix thoroughly.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Development: Stop the reaction by adding 10 µL of Lysine Developer to each well and mix. Incubate at 37°C for 30 minutes.

-

Measurement: Read the absorbance at 400 nm or 405 nm using a microplate reader.

-

Analysis: Calculate the percentage of HDAC inhibition relative to the untreated control.

DNA Damage Detection (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is used to detect DNA strand breaks.

Materials:

-

Comet Assay Kit (e.g., from Cell Biolabs or similar)

-

Microscope slides

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR® Green)

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Cell Preparation: Treat cells with this compound for the desired time. Harvest a single-cell suspension.

-

Slide Preparation: Mix approximately 1 x 10⁵ cells with low-melting-point agarose and pipette onto a microscope slide. Allow to solidify.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoid.

-

DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes at 4°C. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides with neutralization buffer, and then stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using image analysis software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (or similar, with a different fluorochrome)

-

Propidium Iodide (PI) solution

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Treat cells with this compound for the desired duration. Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound represents a novel and promising strategy in cancer therapy by integrating two powerful mechanisms of action into a single molecule. Its ability to induce extensive DNA damage through alkylation, while simultaneously enhancing DNA accessibility and potentially impairing repair pathways via HDAC inhibition, provides a strong rationale for its continued development. The preclinical and emerging clinical data suggest its potential in treating a variety of malignancies, both as a monotherapy and in combination with other anticancer agents. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers and drug development professionals to further investigate and understand the multifaceted activity of this first-in-class alkylating deacetylase inhibitor. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this innovative treatment.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. scispace.com [scispace.com]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. mybiosource.com [mybiosource.com]

- 8. app.jove.com [app.jove.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. ascopubs.org [ascopubs.org]

Tinostamustine: A Dual-Threat Strategy in Hematological Malignancies

A Technical Guide to a First-in-Class Alkylating Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tinostamustine (formerly EDO-S101) represents a novel, first-in-class therapeutic agent that uniquely combines two established anticancer mechanisms into a single molecule. It is a fusion of the alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1][2] This dual functionality allows this compound to simultaneously induce DNA damage and inhibit the cellular machinery responsible for its repair, offering a synergistic antitumor effect in various hematological malignancies.[3] This technical guide provides an in-depth overview of this compound's molecular targets, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the core signaling pathways influenced by this innovative compound.

Core Mechanism of Action

This compound's efficacy stems from its bifunctional nature, engaging two distinct but complementary modes of action against cancer cells:

-

DNA Alkylation: The bendamustine moiety of this compound covalently binds to DNA, forming crosslinks between DNA strands.[1] This action disrupts DNA replication and transcription, ultimately leading to the activation of the DNA damage response (DDR) and the induction of apoptosis.[1][3]

-

Histone Deacetylase (HDAC) Inhibition: The vorinostat component acts as a pan-HDAC inhibitor, preventing the removal of acetyl groups from histone and non-histone proteins.[1] This leads to chromatin relaxation, which is believed to enhance the access of the alkylating agent to the DNA.[3] Furthermore, HDAC inhibition modulates the expression of genes involved in cell cycle control, apoptosis, and DNA repair, further contributing to the drug's anticancer activity.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical evaluations of this compound in hematological malignancies.

Table 1: In Vitro HDAC Inhibitory Activity of this compound

| HDAC Class | Target | IC50 (nM) |

| Class I | HDAC1 | 9[4] |

| HDAC2 | 9[4] | |

| HDAC3 | 25[4] | |

| HDAC8 | 107[4] | |

| Class II | HDAC6 | 6[4] |

| HDAC10 | 72[4] |

Table 2: In Vitro Cytotoxicity of this compound in Multiple Myeloma (MM) Cell Lines

| Cell Line | IC50 (µM) |

| 8 Myeloma Cell Lines (Range) | 5 - 13[4] |

Table 3: Clinical Efficacy of this compound in Relapsed/Refractory (R/R) Hodgkin Lymphoma (Phase I Trial, Stage 2)

| Parameter | Value | 95% Confidence Interval |

| Overall Response Rate (ORR) | 37%[5] | 16% - 62%[5] |

| Complete Response (CR) | 2 patients[5] | |

| Partial Response (PR) | 5 patients[5] | |

| Median Progression-Free Survival (PFS) | 3.8 months[5] | 2.2 - 9.4 months[5] |

Table 4: Clinical Efficacy of this compound in Relapsed/Refractory (R/R) Cutaneous T-Cell Lymphoma (CTCL) (Phase I Trial Expansion Cohort)

| Parameter | Value | 95% Confidence Interval |

| Overall Response Rate (ORR) | 50%[6] | |

| Median Progression-Free Survival (PFS) | 7.3 months[6] | 3.2 - NE months[6] |

Key Signaling Pathways and Molecular Targets

This compound's dual mechanism of action impacts several critical signaling pathways within cancer cells.

DNA Damage Response (DDR) Pathway

The alkylating activity of this compound directly induces DNA lesions, activating the DDR pathway. The HDAC inhibitor component is thought to potentiate this effect by preventing the efficient repair of this damage.

Caption: this compound-induced DNA Damage Response Pathway.

Unfolded Protein Response (UPR) Pathway

Inhibition of HDAC6 by this compound has been shown to activate the inositol-requiring enzyme 1 (IRE-1), a key regulator of the Unfolded Protein Response (UPR).[1] This can sensitize cancer cells to proteasome inhibitors.

References

- 1. Facebook [cancer.gov]

- 2. This compound | C19H28Cl2N4O2 | CID 46836227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Safety and Efficacy of this compound in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

Tinostamustine (CAS Number: 1236199-60-2): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tinostamustine (formerly EDO-S101), identified by CAS number 1236199-60-2, is a pioneering first-in-class alkylating deacetylase inhibitor (AK-DACi).[1][2] This novel chemical entity represents a significant advancement in oncology by fusing the functionalities of the alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat into a single molecule.[3][4] This dual-action mechanism is designed to concurrently induce DNA damage and inhibit DNA repair pathways, offering a synergistic antitumor effect. Preclinical and clinical studies have demonstrated its potential across a spectrum of hematological malignancies and solid tumors, including those that are relapsed or refractory to standard therapies.[1][5] This document provides an in-depth technical guide on this compound, summarizing its mechanism of action, preclinical and clinical data, and key experimental methodologies.

Mechanism of Action

This compound exerts its antineoplastic effects through a dual mechanism:

-

DNA Alkylation: The bendamustine moiety alkylates DNA, leading to the formation of crosslinks and double-strand breaks. This damage disrupts DNA replication and transcription, ultimately triggering apoptosis.[3][4][6]

-

Histone Deacetylase (HDAC) Inhibition: The vorinostat component acts as a pan-HDAC inhibitor, leading to the accumulation of acetylated histones.[3] This results in a more relaxed chromatin structure, which is thought to enhance the accessibility of DNA to the alkylating agent, thereby potentiating its cytotoxic effects.[4] Furthermore, HDAC inhibition can modulate the expression of genes involved in cell cycle control and apoptosis.[3]

This combined activity leads to superior efficacy compared to either agent administered alone.[3] Additionally, inhibition of HDAC6 by this compound can induce the unfolded protein response (UPR) by activating inositol-requiring enzyme 1 (IRE-1), which may sensitize cancer cells to other therapies like proteasome inhibitors.[3]

Caption: Dual mechanism of this compound.

Quantitative Preclinical Data

This compound has demonstrated potent activity across a range of cancer cell lines.

| Parameter | Target | Value | Reference |

| IC50 | HDAC1 | 9 nM | [7] |

| HDAC2 | 9 nM | [7] | |

| HDAC3 | 25 nM | [7] | |

| HDAC6 | 6 nM | [7][8] | |

| HDAC8 | 107 nM | [7] | |

| HDAC10 | 72 nM | [7] | |

| IC50 | Multiple Myeloma Cell Lines | 5-13 µM | [7] |

| In Vivo Efficacy | MM1S Mouse Xenograft Model | 60 mg/kg per week reduced tumor growth and prolonged survival. | [6] |

| Blood-Brain Barrier Penetration | Murine Models | 16.5% (IV bolus), 13.8% (CIVI) | [9] |

Key Preclinical and Clinical Findings

Preclinical Studies

-

Glioblastoma (GBM): In preclinical GBM models, this compound showed stronger antiproliferative and pro-apoptotic effects than vorinostat and bendamustine individually.[2] It demonstrated significant therapeutic activity in orthotopic intra-brain models, suppressing tumor growth and prolonging survival, with superior efficacy to bendamustine, radiotherapy, and temozolomide.[2][10] this compound also acts as a radiosensitizer.[10]

-

Multiple Myeloma (MM): this compound induces potent DNA damage and impairs DNA repair in myeloma cells.[6] It shows synergistic cytotoxicity with proteasome inhibitors like bortezomib and carfilzomib.[7] Furthermore, it enhances the efficacy of the anti-CD38 monoclonal antibody daratumumab by upregulating CD38 expression on myeloma cells.[11][12]

-

Hodgkin Lymphoma (HL): In models of Hodgkin Lymphoma, this compound has shown significant antitumor activity and slowed disease progression.[5]

Clinical Trials

This compound has been evaluated in several clinical trials for both hematological malignancies and solid tumors.

| Trial Identifier | Phase | Conditions | Status | Reference |

| NCT02576496 | Phase 1 | Relapsed/Refractory Hematological Malignancies | Completed | [1][5] |

| NCT03345485 | Phase 1/2 | Small Cell Lung Cancer, Soft Tissue Sarcoma, Triple-negative Breast Cancer, Ovarian Cancer, Endometrial Cancer | Recruiting | [8][13] |

| NCT05432375 | Early Phase 1 | Glioblastoma Multiforme | Recruiting | [4][8] |

| NCT03903458 | Phase 1 | Malignant Melanoma | Unknown | [8] |

| GBM AGILE | Phase 2/3 | Glioblastoma | Recruiting | [14] |

A Phase 1 dose-escalation study in patients with relapsed or refractory hematological malignancies established a maximum tolerated dose (MTD) of 100 mg/m² administered over 60 minutes.[5] In a cohort of heavily pre-treated Hodgkin Lymphoma patients, an overall response rate of 37% was observed.[5]

Experimental Protocols

In Vitro Cytotoxicity and Apoptosis Assays in Glioblastoma

-

Cell Lines: A panel of 13 GBM cell lines and seven patient-derived GBM stem cell lines were utilized.[10] This included U87MG (MGMT negative), U251MG (MGMT negative), and T98G (MGMT positive) cell lines.[10]

-

Methodology:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

This compound, vorinostat, bendamustine, or temozolomide were added at various concentrations.

-

Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

For apoptosis analysis, cells were treated with the compounds and then stained with Annexin V and Propidium Iodide (PI).

-

Flow cytometry was used to quantify the percentage of apoptotic cells.

-

Caspase-3 activation was measured using a colorimetric or fluorometric assay to confirm the apoptotic pathway.[10]

-

Caption: Workflow for in vitro GBM assays.

In Vivo Glioblastoma Xenograft Models

-

Animal Models: Nude mice were used for these studies.[10]

-

Subcutaneous Model:

-

U87MG, U251MG, or T98G cells were injected subcutaneously into the flanks of the mice.[10]

-

Once tumors reached a palpable size, mice were randomized into treatment groups.

-

Treatment groups could include vehicle control, this compound, bendamustine, temozolomide, and/or radiotherapy.

-

Tumor volume was measured regularly using calipers.

-

-

Orthotopic Intra-brain Model:

-

Luciferase-positive U251MG cells or patient-derived GBM stem cells (e.g., CSCs-5) were stereotactically injected into the brains of the mice.[10]

-

Tumor growth was monitored using bioluminescence imaging.

-

Treatment was initiated, and survival was monitored as the primary endpoint.

-

Time-to-progression (TTP), disease-free survival (DFS), and overall survival (OS) were calculated.[2][10]

-

Conclusion

This compound is a promising, novel therapeutic agent with a unique dual mechanism of action that has shown significant antitumor activity in a variety of preclinical models and early-phase clinical trials. Its ability to simultaneously damage DNA and inhibit repair mechanisms provides a strong rationale for its continued development in difficult-to-treat cancers such as glioblastoma and relapsed/refractory hematological malignancies. Ongoing and future clinical studies will further delineate its efficacy and safety profile, potentially establishing this compound as a valuable addition to the oncology treatment landscape.

References

- 1. Purdue Pharma L.P. Announces Successful Completion Of First-In-Human Study For Oncology Therapy Candidate this compound [myelomabeacon.org]

- 2. researchgate.net [researchgate.net]

- 3. Facebook [cancer.gov]

- 4. mdpi.com [mdpi.com]

- 5. Safety and Efficacy of this compound in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ascopubs.org [ascopubs.org]

- 14. Investigational Drug this compound to be Included in GBM AGILE Clinical Trial for Glioblastoma - Purdue Pharma [purduepharma.com]

Bendamustine-Vorinostat Fusion Molecule (Tinostamustine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the bendamustine-vorinostat fusion molecule, tinostamustine (formerly EDO-S101). This compound is a first-in-class therapeutic agent that combines the functionalities of a DNA alkylating agent (bendamustine) and a histone deacetylase (HDAC) inhibitor (vorinostat) into a single chemical entity. This dual-action molecule is designed to enhance anti-tumor efficacy by simultaneously inducing DNA damage and modulating the chromatin structure to impair DNA repair mechanisms. This guide details the mechanism of action, preclinical efficacy data, and relevant experimental protocols for the study of this compound, intended for researchers and professionals in the field of oncology drug development.

Introduction

Bendamustine is a well-established alkylating agent with a unique purine analog structure, demonstrating efficacy in various hematological malignancies.[1] Its mechanism involves creating DNA cross-links, leading to DNA damage, cell cycle arrest, and apoptosis.[2] Vorinostat (SAHA) is a pan-HDAC inhibitor that induces hyperacetylation of histones, leading to a more open chromatin structure. This can modulate gene expression and has been shown to have anti-tumor effects.[3][4]

The rationale behind the fusion of these two molecules into this compound is to leverage a synergistic anti-cancer effect. The HDAC inhibitory action of the vorinostat moiety is hypothesized to create a more accessible chromatin environment for the bendamustine component to alkylate DNA. Concurrently, the inhibition of HDACs may also downregulate key DNA repair proteins, thus potentiating the cytotoxic effects of the DNA damage induced by the alkylating function.[3][5] this compound has been investigated in preclinical models of various cancers, including multiple myeloma, glioblastoma, and T-cell prolymphocytic leukemia.[5][6][7]

Mechanism of Action

This compound exerts its anti-neoplastic effects through a dual mechanism of action:

-

DNA Alkylation: The bendamustine component of this compound is a bifunctional alkylating agent. It forms covalent bonds with electron-rich nucleophilic groups in DNA, leading to the formation of inter-strand and intra-strand cross-links. This extensive DNA damage obstructs DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2][8]

-

Histone Deacetylase (HDAC) Inhibition: The vorinostat moiety acts as a pan-HDAC inhibitor, targeting multiple HDAC enzymes.[8] Inhibition of HDACs results in the accumulation of acetylated histones, leading to a more relaxed chromatin structure. This "open" chromatin is thought to enhance the access of the bendamustine component to the DNA. Furthermore, HDAC inhibition can modulate the expression of various proteins involved in cell cycle regulation and DNA repair, further contributing to the molecule's anti-tumor activity.[3][5]

The combined effect is a potent induction of the DNA damage response, characterized by the phosphorylation of H2AX (γH2AX), and the activation of apoptotic pathways, as evidenced by the cleavage of caspase-3.[5][6] Studies have also indicated that this compound can induce cell cycle arrest, particularly at the G2/M phase.[2][9]

Quantitative Preclinical Data

The following tables summarize the quantitative data from preclinical studies of this compound across various cancer models.

Table 1: In Vitro Cytotoxicity of this compound (EDO-S101)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U87MG | Glioblastoma | ~5-10 | [5] |

| U251 | Glioblastoma | ~5-10 | [5] |

| A172 | Glioblastoma | ~5-10 | [5] |

| T98G | Glioblastoma | ~10-15 | [5] |

| MM.1S | Multiple Myeloma | 1.6-4.8 | [6] |

| RPMI-8226 | Multiple Myeloma | 1.6-4.8 | [6] |

| U266 | Multiple Myeloma | 1.6-4.8 | [6] |

| NCI-H929 | Multiple Myeloma | 1.6-4.8 | [6] |

| MOLP-8 | Multiple Myeloma | 1-2.5 | [1] |

| JJN3 | Multiple Myeloma | 1-2.5 | [1] |

| Primary T-PLL cells | T-cell Prolymphocytic Leukemia | ~1 | [7] |

| Healthy CD3+ T-cells | Normal Cells | 4.4 | [7] |

Table 2: In Vivo Efficacy of this compound (EDO-S101) in Xenograft Models

| Cancer Model | Animal Model | Treatment | Outcome | Reference |

| Glioblastoma (U251, U87MG, T98G xenografts) | Nude mice | This compound | Significant increase in time-to-progression (TTP) | [5] |

| Glioblastoma (Orthotopic U251) | Nude mice | This compound | Prolonged overall survival | [5] |

| Multiple Myeloma (MM.1S plasmacytoma) | CB17-SCID mice | This compound | Significant tumor growth inhibition and increased survival | [6] |

| T-cell Lymphoma | AJAK1 mice | This compound (18 mg/kg) | Increased percentage survival | [7] |

| Multiple Myeloma (Plasmacytoma) | CB17-SCID and NSG mice | This compound + Daratumumab | Significantly better tumor growth control and prolonged median survival compared to monotherapy | [1] |

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound.

Synthesis of this compound

While detailed, step-by-step synthesis protocols are often proprietary, patent literature (WO2010085377A1) describes the general synthetic route. The synthesis involves the chemical conjugation of the bendamustine backbone with the hydroxamic acid moiety of vorinostat. The IUPAC name for this compound is 7-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide.[7]

In Vitro Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effect of this compound on cancer cell lines.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 50 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at a relevant concentration (e.g., near the IC50) for a defined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression.

-

Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This technique is used to detect changes in the expression and modification of specific proteins involved in the DNA damage response and apoptosis.

-

Protein Extraction: Treat cells with this compound, harvest, and lyse to extract total protein.

-

Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., γH2AX, cleaved caspase-3, p21, tubulin as a loading control) overnight at 4°C. Antibody dilutions should be optimized, but a general starting point is 1:1000.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[5][8]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., intravenously at a specified dose and schedule) and a vehicle control.[7][8]

-

Tumor Measurement: Measure the tumor volume with calipers at regular intervals.

-

Endpoint: Continue treatment until a predefined endpoint is reached (e.g., a specific tumor volume, signs of toxicity, or a set duration).

-

Data Analysis: Analyze the data for tumor growth inhibition, time-to-progression, and overall survival.

Visualizations

Signaling Pathway of this compound's Dual Action

References

- 1. P848: this compound (EDO-S101), AN ALKYLATOR AND HISTONE DEACETYLASE INHIBITOR, ENHANCES THE EFFICACY OF DARATUMUMAB IN PRECLINICAL MODELS OF MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vorinostat induces G2/M cell cycle arrest in breast cancer cells via upregulation of PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2018229132A1 - this compound for use in the treatment of t-cell prolymphocytic leukaemia - Google Patents [patents.google.com]

- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 9. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]

Tinostamustine: A Dual-Action Agent Targeting DNA Damage and Repair Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tinostamustine (EDO-S101) is a first-in-class alkylating deacetylase inhibitor (AK-DACi), a novel bifunctional molecule that chemically fuses the alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1][2] This unique structure allows this compound to exert a dual anti-cancer effect: inducing significant DNA damage while simultaneously hampering the cell's ability to repair this damage. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its effects on DNA damage and repair pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound's efficacy stems from its two distinct but synergistic modes of action:

-

DNA Alkylation: The bendamustine moiety of this compound is a potent alkylating agent. It forms covalent bonds with DNA, leading to the formation of DNA crosslinks and double-strand breaks (DSBs), which are highly cytotoxic lesions.[3][4] This direct DNA damage triggers cell cycle arrest and apoptosis.[5][6]

-

Histone Deacetylase (HDAC) Inhibition: The vorinostat component inhibits HDAC enzymes, leading to hyperacetylation of histones. This results in a more relaxed chromatin structure, which is thought to enhance the accessibility of DNA to the alkylating effects of the bendamustine moiety.[3][4] Furthermore, HDAC inhibition can modulate the expression of various genes involved in cell cycle control and DNA repair.[2]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from preclinical and clinical studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines [7]

| Cell Line | MGMT Status | This compound IC50 (μM) | Bendamustine IC50 (μM) | Temozolomide IC50 (μM) |

| U87MG | Negative | 6.1 ± 1.3 | 22.6 ± 10.9 | 73.4 ± 20.1 |

| U251 | Negative | ~5.0 | >50 | >100 |

| A172 | Positive | ~10.0 | ~40 | ~150 |

| T98G | Positive | 13.3 ± 4.8 | 36.4 ± 21.8 | 190.7 ± 29.4 |

Table 2: Clinical Efficacy of this compound in Relapsed/Refractory Hematological Malignancies (Phase I Trial NCT02576496) [1][7][8]

| Malignancy | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Survival (PFS) |

| Hodgkin Lymphoma (HL) | 20 | 37% (Stage 2) | 2 | 5 | 3.8 months |

| Cutaneous T-Cell Lymphoma (CTCL) | 13 | 50% | 2 | 4 | 7.3 months |

| Peripheral T-Cell Lymphoma (PTCL) | 8 | 12.5% | 0 | 1 | 2.6 months |

| Multiple Myeloma (MM) | 6 | 0% | 0 | 0 | 2.4 months |

Impact on DNA Damage and Repair Pathways

This compound's dual functionality leads to a potent induction of DNA damage and a simultaneous suppression of crucial DNA repair mechanisms, particularly homologous recombination.

Induction of DNA Double-Strand Breaks

The alkylating activity of this compound directly causes DNA double-strand breaks (DSBs), a severe form of DNA damage. A key marker for DSBs is the phosphorylation of the histone variant H2AX, forming γH2AX. Studies have shown that treatment with this compound leads to a significant increase in γH2AX levels, indicating a substantial induction of DSBs.[2] Furthermore, the persistence of γH2AX foci suggests an impairment of the DNA repair process.[7]

Inhibition of Homologous Recombination (HR)

A critical aspect of this compound's mechanism is its ability to inhibit the homologous recombination (HR) pathway, a major error-free pathway for repairing DSBs. Evidence suggests that this compound treatment leads to a reduction in the recruitment of the key HR protein, RAD51, to the sites of DNA damage.[3][4] This disruption of RAD51 focus formation incapacitates the HR machinery, preventing the cell from accurately repairing the induced DSBs and leading to the accumulation of lethal DNA damage.

Effects on Non-Homologous End Joining (NHEJ)

The impact of this compound on the Non-Homologous End Joining (NHEJ) pathway, the other major DSB repair mechanism, is less clearly defined in the current literature. NHEJ is an error-prone pathway that ligates broken DNA ends directly. Key proteins in this pathway include the Ku70/80 heterodimer, DNA-dependent protein kinase catalytic subunit (DNA-PKcs), and XRCC4. While the HDAC inhibitory activity of this compound could theoretically modulate the expression or activity of NHEJ proteins, direct evidence of this compound's effect on this pathway is limited. Further research is needed to fully elucidate the interplay between this compound and the NHEJ machinery.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate this compound's effects on DNA damage and repair.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Seed cells at a density of 1 x 104 cells/well in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 1-10 µM) for 48 hours. Include a vehicle control (DMSO).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[5]

Western Blotting for DNA Repair Proteins

Objective: To assess the effect of this compound on the expression levels of key DNA repair proteins.

Protocol:

-

Treat cells with this compound at a specified concentration and for a defined period.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., γH2AX, RAD51, DNA-PKcs, Ku70/80, XRCC4) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.

Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To quantify DNA strand breaks in individual cells after treatment with this compound.

Protocol:

-

Treat cells with this compound.

-

Embed the cells in low-melting-point agarose on a microscope slide.

-

Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

-

Subject the slides to electrophoresis under alkaline conditions. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

-

Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software. Parameters such as tail length, percentage of DNA in the tail, and tail moment are measured.[3][9]

Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).[6][10]

Conclusion

This compound represents a promising therapeutic agent with a unique dual mechanism of action that potently induces DNA damage while simultaneously crippling the cell's primary repair pathway of homologous recombination. Its efficacy has been demonstrated in preclinical models of various cancers, particularly glioblastoma, and it has shown clinical activity in hematological malignancies. The targeted disruption of DNA repair pathways highlights a key vulnerability in cancer cells that can be exploited for therapeutic gain. Further research into the effects of this compound on the NHEJ pathway and the identification of biomarkers to predict patient response will be crucial for its successful clinical development and application. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore the therapeutic potential of this innovative molecule.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. researchgate.net [researchgate.net]

- 3. DNA Damage Measured by the Comet Assay in Head and Neck Cancer Patients Treated with Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety and Efficacy of this compound in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Core of EDO-S101: An In-Depth Technical Guide to Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

EDO-S101 (tinostamustine) is a first-in-class therapeutic agent representing a novel approach in oncology. It is a fusion molecule that covalently links bendamustine, an alkylating agent, with vorinostat, a pan-histone deacetylase (HDAC) inhibitor.[1][2] This unique structure is designed to exert a dual mechanism of action: inducing DNA damage via alkylation while simultaneously impairing DNA repair pathways through HDAC inhibition.[1][3] Early-stage research has demonstrated its potential in treating various hematological malignancies and solid tumors, particularly in combination with other anti-cancer agents.[3][4] This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and key signaling pathways involved in the mechanism of action of EDO-S101.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on EDO-S101, providing a comparative overview of its efficacy.

Table 1: In Vitro Cytotoxicity of EDO-S101 in Multiple Myeloma (MM) Cell Lines

| Cell Line | IC50 (µM) | Reference |

| MM.1S | 1.6 - 4.8 | [3] |

| RPMI-8226 | 1.6 - 4.8 | [3] |

| U266 | 1.6 - 4.8 | [3] |

| JJN3 | 1.6 - 4.8 | [3] |

| NCI-H929 | 1.6 - 4.8 | [3] |

| MOLP-8 | 1.6 - 4.8 | [3] |

| U266-LR7 (melphalan-resistant) | Similar to parental | [5] |

| RPMI-LR5 (melphalan-resistant) | Similar to parental | [5] |

Table 2: In Vitro Cytotoxicity of EDO-S101 in T-cell Malignancy Cell Lines

| Cell Line | IC50 at 48 hrs (µmol/L) |

| T-cell lines (unspecified) | 0.33 to 0.68 |

Source: Data extrapolated from a study indicating IC50 values were at least 90% and 50% lower than bendamustine and vorinostat, respectively.

Table 3: Synergistic Effects of EDO-S101 with Proteasome Inhibitors in MM Cell Lines

| Combination | Cell Line | Combination Index (CI) | Interpretation | Reference |

| EDO-S101 + Bortezomib | MM.1S | 0.6 | Synergy | [5] |

| EDO-S101 + Dexamethasone | MM.1S | 0.7 | Synergy | [5] |

| EDO-S101 + Lenalidomide | MM.1S | 0.7 | Synergy | [5] |

| EDO-S101 + Pomalidomide | MM.1S | 0.4 | Synergy | [5] |

Table 4: In Vivo Efficacy of EDO-S101 in Murine Models

| Model | Treatment | Outcome | Reference |

| CB17-SCID murine plasmacytoma model | EDO-S101 | Significant survival improvement | [3] |

| de novo Vk*MYC mice | EDO-S101 | Significant survival improvement | [3] |

| Multidrug resistant Vk12653 murine model | EDO-S101 | Single-agent activity | [3] |

| CB17-SCID with MM.1S xenograft | EDO-S101 + Bortezomib | Improved tumor growth inhibition and prolonged survival compared to single agents | [6] |

Key Signaling Pathways and Mechanisms of Action

EDO-S101's therapeutic effects are mediated through a complex interplay of several signaling pathways. The following diagrams, generated using the DOT language, illustrate these core mechanisms.

Dual Mechanism of Action: DNA Damage and HDAC Inhibition

EDO-S101's fundamental mechanism involves a two-pronged attack on cancer cells. The bendamustine component acts as an alkylating agent, inducing DNA double-strand breaks (DSBs).[1] Concurrently, the vorinostat moiety inhibits HDACs, leading to hyperacetylation of histones and other proteins. This chromatin relaxation is believed to enhance the accessibility of DNA to the alkylating agent and impair DNA repair processes.[3]

Synergy with Proteasome Inhibitors: The Unfolded Protein Response (UPR)

A significant finding in early-stage research is the potent synergy between EDO-S101 and proteasome inhibitors like bortezomib.[1] This synergy is, in part, mediated by the robust activation of the Unfolded Protein Response (UPR).[1] The accumulation of polyubiquitinated proteins due to proteasome inhibition, coupled with EDO-S101's effects, leads to overwhelming endoplasmic reticulum (ER) stress, activating pro-apoptotic UPR pathways.[1] Key mediators include the phosphorylation of IRE1 and the subsequent splicing of XBP1, as well as the induction of the pro-apoptotic transcription factor CHOP.[1]

Impairment of DNA Damage Repair

EDO-S101 not only induces DNA damage but also actively inhibits its repair. Specifically, it has been shown to suppress the homologous recombination (HR) pathway for double-strand break repair.[3] This is achieved, at least in part, by reducing the recruitment of key repair proteins like RAD51 to the sites of DNA damage, which are marked by γH2AX foci.[3]

Modulation of Key Apoptotic and Cell Cycle Regulators

EDO-S101 influences the expression and activity of several critical proteins involved in apoptosis and cell cycle control. Notably, it leads to the downregulation of the anti-apoptotic protein BCL2 and the oncogene c-MYC.[5] Concurrently, it induces the expression of the pro-apoptotic BH3-only protein NOXA.[5] In the context of the cell cycle, EDO-S101, particularly in combination with bortezomib, causes a marked S-phase arrest.[5]

Upregulation of CD38 Expression

An important immunomodulatory effect of EDO-S101 is the upregulation of CD38 expression on myeloma cells.[4][7] This is mediated by the HDAC inhibitory activity of the molecule, which leads to increased histone H3 acetylation at the CD38 gene locus, thereby enhancing its transcription.[7] This finding is significant as it suggests a potential synergy with anti-CD38 monoclonal antibodies like daratumumab.[4][7]

Experimental Protocols

The following sections provide generalized methodologies for key experiments cited in the early-stage research of EDO-S101. These are based on standard laboratory practices and the available information from the cited literature.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of EDO-S101 on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of EDO-S101, bendamustine, and vorinostat, alone or in combination. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using software like CalcuSyn.[5]